Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)-
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Overview
Description
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring, a carbothioamide group, and a pyrrolidinyl substituent. Its unique chemical properties make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- typically involves multiple steps. One common method includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbonyl chloride. This intermediate is then reacted with hydroxylamine to produce pyrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is being investigated for its potential use in treating various diseases. Its unique mechanism of action allows it to target specific molecular pathways involved in disease progression .
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. This compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: Similar structure but lacks the carbothioamide and pyrrolidinyl groups.
Pyrazinecarbothioamide: Lacks the hydroxymethyl and pyrrolidinyl groups.
N-(hydroxymethyl)-6-(1-pyrrolidinyl)pyrazine: Similar but lacks the carbothioamide group.
Uniqueness
Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is unique due to its combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
61689-74-5 |
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Molecular Formula |
C10H14N4OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
N-(hydroxymethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H14N4OS/c15-7-12-10(16)8-5-11-6-9(13-8)14-3-1-2-4-14/h5-6,15H,1-4,7H2,(H,12,16) |
InChI Key |
IRDSLPAYSCHETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CN=C2)C(=S)NCO |
Origin of Product |
United States |
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